Cas no 1806663-98-8 (5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole)

5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole
-
- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5-4(1-6(7)14)12-3-13-5/h1-3,14H,(H,12,13)
- InChIKey: LSFJUYREWSARLL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC2=C(C=1)N=CN2)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.1
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061008310-500mg |
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1806663-98-8 | 98% | 500mg |
$8,561.56 | 2022-03-31 | |
Alichem | A061008310-250mg |
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1806663-98-8 | 98% | 250mg |
$5,722.67 | 2022-03-31 | |
Alichem | A061008310-1g |
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1806663-98-8 | 98% | 1g |
$13,640.21 | 2022-03-31 |
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazoleに関する追加情報
Introduction to 5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1806663-98-8)
5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1806663-98-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzimidazole family, which is well-known for its wide range of applications in drug development, particularly in the treatment of parasitic infections, cancer, and other diseases. The presence of both hydroxyl and trifluoromethoxy substituents in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.
The benzimidazole core is a prominent scaffold in medicinal chemistry, characterized by a planar bicyclic system containing two nitrogen atoms. This structural motif is highly versatile, enabling the formation of various pharmacophores that can interact with biological targets. The 5-hydroxy group and the 6-trifluoromethoxy group are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. These substituents have been strategically incorporated to enhance the compound's bioactivity while minimizing potential side effects.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced therapeutic profiles. The 5-hydroxy-6-trifluoromethoxy-1H-benzimidazole has been studied for its potential role in inhibiting various enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies have suggested that this compound may exhibit antiviral and anti-inflammatory properties by modulating key signaling pathways. The trifluoromethoxy group, in particular, has been shown to improve metabolic stability and binding affinity, which are critical factors in drug design.
The synthesis of 5-hydroxy-6-trifluoromethoxy-1H-benzimidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the benzimidazole core efficiently. The introduction of the hydroxyl and trifluoromethoxy groups is achieved through selective functionalization techniques, which highlight the synthetic versatility of this compound.
One of the most compelling aspects of 5-hydroxy-6-trifluoromethoxy-1H-benzimidazole is its potential application in oncology research. Benzimidazole derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The unique substitution pattern of this compound may allow it to interact with target proteins in a manner that disrupts tumor growth while sparing healthy cells. Additionally, its ability to cross the blood-brain barrier suggests that it could be developed into treatments for central nervous system disorders.
Recent advances in computational chemistry have further enhanced the understanding of 5-hydroxy-6-trifluoromethoxy-1H-benzimidazole's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions are mediated by hydrogen bonding networks involving the hydroxyl and trifluoromethoxy groups, which contribute to high binding affinities. Such insights have guided the optimization of analogs with improved pharmacokinetic properties.
The pharmacokinetic profile of 5-hydroxy-6-trifluoromethoxy-1H-benzimidazole is another area of active investigation. The trifluoromethoxy group has been shown to enhance lipophilicity, which can improve oral bioavailability—a critical factor for drug efficacy. However, it is essential to balance lipophilicity with metabolic stability to prevent rapid degradation in vivo. Preclinical studies are underway to evaluate the compound's absorption, distribution, metabolism, excretion (ADME) properties and assess its potential for clinical translation.
In conclusion,5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole represents a promising candidate for further development in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis showcases the ingenuity of modern organic chemistry techniques, while its biological profile highlights its therapeutic potential across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
1806663-98-8 (5-Hydroxy-6-trifluoromethoxy-1H-benzimidazole) 関連製品
- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)
- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 1780424-19-2(6-methylindolin-7-amine)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 125789-08-4(5-Chloro-1H-imidazol-2-amine)




